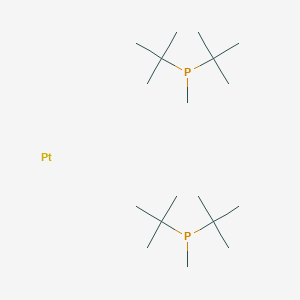
Ditert-butyl(methyl)phosphane;platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditert-butyl(methyl)phosphane;platinum is a coordination compound that features a platinum center coordinated to a phosphine ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ditert-butyl(methyl)phosphane;platinum typically involves the reaction of a platinum precursor with ditert-butyl(methyl)phosphane. One common method is the reaction of platinum(II) chloride with ditert-butyl(methyl)phosphane in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine ligand .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ditert-butyl(methyl)phosphane;platinum undergoes various chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands, such as halides or other phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, oxidizing agents, and other phosphines. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from reactions involving this compound include substituted platinum complexes and phosphine oxides .
Aplicaciones Científicas De Investigación
Ditert-butyl(methyl)phosphane;platinum has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ditert-butyl(methyl)phosphane;platinum involves the coordination of the phosphine ligand to the platinum center, which can then interact with various substrates. The platinum center can facilitate the activation of substrates, leading to various chemical transformations . Molecular targets include DNA and other biomolecules, making it a potential candidate for anticancer research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ditert-butyl(methyl)phosphane;platinum include:
Triphenylphosphine;platinum: Another phosphine-platinum complex with different steric and electronic properties.
Di-tert-butylphosphine;platinum: A related compound with a different phosphine ligand.
Methylphosphine;platinum: A simpler phosphine-platinum complex.
Uniqueness
This compound is unique due to the bulky nature of the ditert-butyl(methyl)phosphane ligand, which can influence the reactivity and selectivity of the platinum center. This makes it a valuable compound for specific catalytic applications and research studies .
Propiedades
Número CAS |
64237-17-8 |
|---|---|
Fórmula molecular |
C18H42P2Pt |
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
ditert-butyl(methyl)phosphane;platinum |
InChI |
InChI=1S/2C9H21P.Pt/c2*1-8(2,3)10(7)9(4,5)6;/h2*1-7H3; |
Clave InChI |
GWWVIZXUDRXELW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C)C(C)(C)C.CC(C)(C)P(C)C(C)(C)C.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



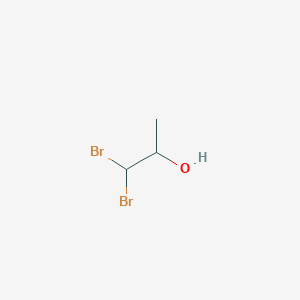
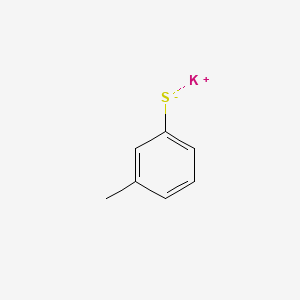
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)
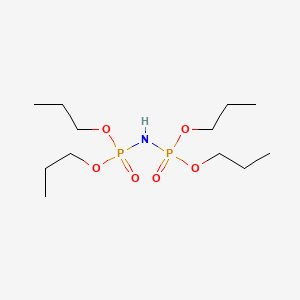

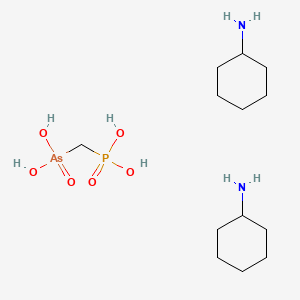


![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
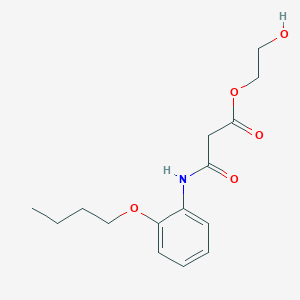
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)

